3-Hydroxy-4-methylcyclohex-2-en-1-one
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Overview
Description
3-Hydroxy-4-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a cyclohexenone derivative featuring a hydroxyl group and a methyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methylcyclohexanone with formaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for efficient production and easy scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The enone structure can be reduced to form a saturated cyclohexanone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-4-methylcyclohex-2-en-1-one
Reduction: 3-Hydroxy-4-methylcyclohexanone
Substitution: Various substituted cyclohexenone derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The enone structure allows for conjugation with nucleophiles, which can lead to the formation of covalent bonds with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4,6-dimethylcyclohex-2-en-1-one
- 3-Hydroxy-4-phenylcyclohex-2-en-1-one
- 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
3-Hydroxy-4-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring. The presence of both a hydroxyl group and a methyl group in specific positions imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-4-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAISPBNIWWZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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